molecular formula C14H23N5O5S B2937570 N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2034376-16-2

N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2937570
CAS No.: 2034376-16-2
M. Wt: 373.43
InChI Key: TWOAFOMGJJJPCD-UHFFFAOYSA-N
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Description

N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperidine ring, an oxazole ring, and a sulfamoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, including the formation of the piperidine and oxazole rings, followed by the introduction of the sulfamoyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of Oxazole Ring: The oxazole ring can be synthesized using cyclization reactions involving appropriate precursors.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions using dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates.

    Pharmacology: It may be studied for its potential biological activities and interactions with various biological targets.

    Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as oxazole or substituted oxazoles.

    Sulfamoyl Derivatives: Compounds containing the sulfamoyl group, such as sulfonamides.

Uniqueness

N’-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to the combination of its structural features, which may confer specific properties and activities not found in other similar compounds

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O5S/c1-10-8-12(17-24-10)16-14(21)13(20)15-9-11-4-6-19(7-5-11)25(22,23)18(2)3/h8,11H,4-7,9H2,1-3H3,(H,15,20)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOAFOMGJJJPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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